molecular formula C20H19O2PS B3058096 ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide CAS No. 87763-01-7

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Cat. No.: B3058096
CAS No.: 87763-01-7
M. Wt: 354.4 g/mol
InChI Key: AJVRLBODCBMPIH-UHFFFAOYSA-N
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Description

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is an organophosphorus compound that contains a sulfoxide group and a phosphine oxide group. This compound is notable for its unique structural features, which include multiple aromatic rings and a sulfoxide moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a sulfoxide-containing reagent. One common method is the reaction of diphenylphosphine oxide with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.

Scientific Research Applications

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The phosphine oxide group can act as a ligand, coordinating with metal ions and affecting their catalytic activity. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide can be compared with other similar compounds, such as:

    Diphenylphosphine oxide: Lacks the sulfoxide group and has different reactivity and applications.

    Methylsulfinylbenzene: Contains a sulfoxide group but lacks the phosphine oxide moiety.

    Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom but lacks the sulfoxide group.

The uniqueness of this compound lies in its combination of a sulfoxide and a phosphine oxide group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

[diphenylphosphoryl(methylsulfinyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O2PS/c1-24(22)20(17-11-5-2-6-12-17)23(21,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVRLBODCBMPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527414
Record name [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87763-01-7
Record name [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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